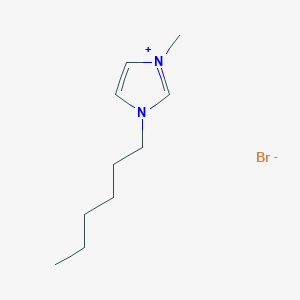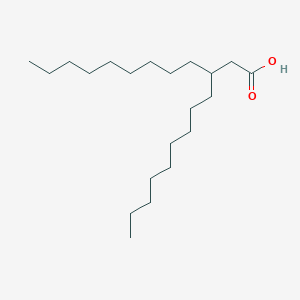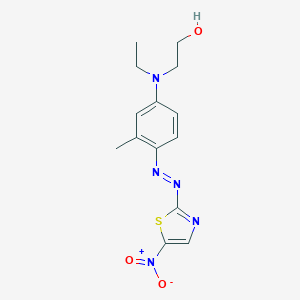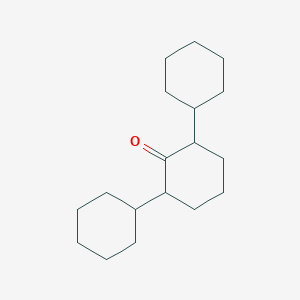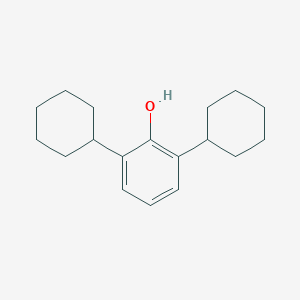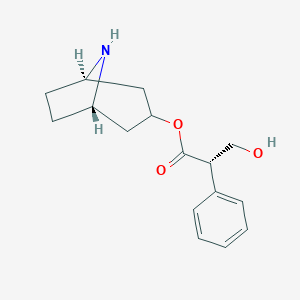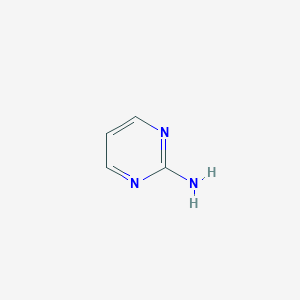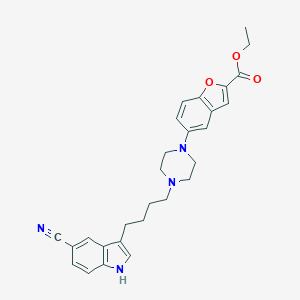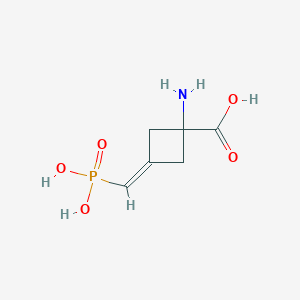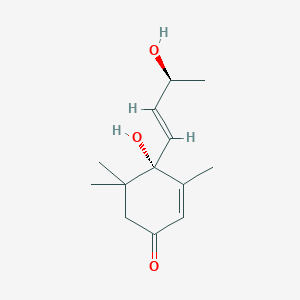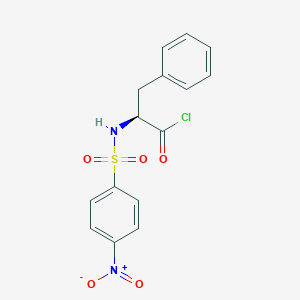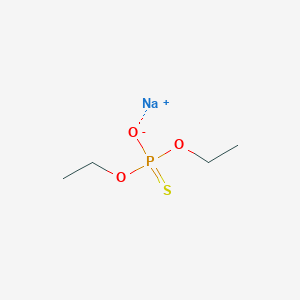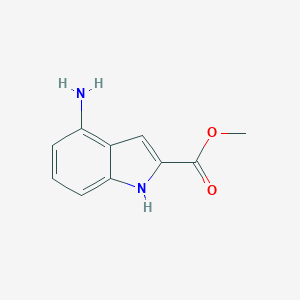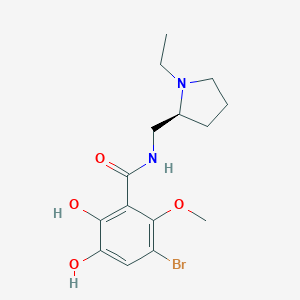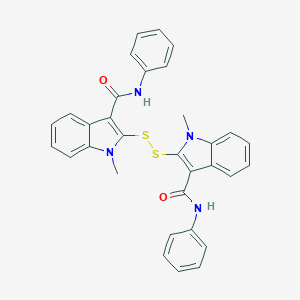
Dtb-mpica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dtb-mpica, also known as 2,6-dithiobis(N-(1-methylpropyl)-4-chloroaniline), is a chemical compound that has been widely used in scientific research due to its unique properties. Dtb-mpica is a member of the arylamine-based electron transport materials family and has shown promising results in various applications. In
Mecanismo De Acción
The mechanism of action of Dtb-mpica involves its ability to transport electrons efficiently. In OLEDs, Dtb-mpica is used as an electron transport material, where it facilitates the transfer of electrons from the cathode to the emissive layer. Additionally, Dtb-mpica has been shown to act as a hole-blocking layer by preventing the holes from reaching the emissive layer, resulting in improved device performance.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Dtb-mpica. However, studies have shown that Dtb-mpica is not toxic to cells and does not induce cell death. Additionally, Dtb-mpica has been shown to be stable under various conditions, making it an ideal choice for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dtb-mpica in lab experiments is its excellent electron transport properties, which make it an ideal choice for use in OLEDs. Additionally, Dtb-mpica is stable under various conditions, making it easy to handle and store. However, one of the limitations of using Dtb-mpica is its high cost, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the use of Dtb-mpica in scientific research. One potential application is in the development of high-performance OLEDs. Additionally, Dtb-mpica can be used as a hole-blocking layer in perovskite solar cells, which can improve their efficiency. Furthermore, Dtb-mpica can be used in the development of biosensors and other electronic devices.
Conclusion
In conclusion, Dtb-mpica is a promising chemical compound that has shown excellent electron transport properties. Its use in scientific research has resulted in improved device performance in OLEDs and other electronic devices. Although there is limited research on its biochemical and physiological effects, Dtb-mpica has been shown to be stable and safe for use in scientific research. With its potential applications in various fields, Dtb-mpica is a compound worth exploring further.
Métodos De Síntesis
The synthesis of Dtb-mpica involves a multi-step process that includes the reaction of 4-chloroaniline with thionyl chloride to form 4-chloroanilinium chloride. The next step involves the reaction of 4-chloroanilinium chloride with 1-methylpropylamine to form N-(1-methylpropyl)-4-chloroaniline. Finally, the reaction of N-(1-methylpropyl)-4-chloroaniline with sulfur powder leads to the formation of Dtb-mpica.
Aplicaciones Científicas De Investigación
Dtb-mpica has been extensively used in scientific research as an electron transport material in organic light-emitting diodes (OLEDs). OLEDs are a type of light-emitting diode that uses organic compounds as the emissive layer. Dtb-mpica has shown excellent electron transport properties, making it an ideal choice for use in OLEDs. Additionally, Dtb-mpica has been used as a hole-blocking layer in OLEDs, which has resulted in improved device performance.
Propiedades
Número CAS |
156135-84-1 |
|---|---|
Nombre del producto |
Dtb-mpica |
Fórmula molecular |
C32H26N4O2S2 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
1-methyl-2-[[1-methyl-3-(phenylcarbamoyl)indol-2-yl]disulfanyl]-N-phenylindole-3-carboxamide |
InChI |
InChI=1S/C32H26N4O2S2/c1-35-25-19-11-9-17-23(25)27(29(37)33-21-13-5-3-6-14-21)31(35)39-40-32-28(24-18-10-12-20-26(24)36(32)2)30(38)34-22-15-7-4-8-16-22/h3-20H,1-2H3,(H,33,37)(H,34,38) |
Clave InChI |
PRTBWEHHMHBKER-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1SSC3=C(C4=CC=CC=C4N3C)C(=O)NC5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1SSC3=C(C4=CC=CC=C4N3C)C(=O)NC5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
Sinónimos |
2,2-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide) DTB-MPICA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



